3-Keto Fusidic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Keto Fusidic Acid is a naturally occurring compound found in various plants, with a wide range of potential applications in the medical, agricultural, and industrial fields. It is a derivative of fusidic acid, a naturally occurring antibiotic, and is produced through a synthetic process. 3-Keto Fusidic Acid has been studied for its potential use in the treatment of various infections, as well as its ability to inhibit certain enzymes. In

Scientific Research Applications

Antibacterial Activity

3-Keto Fusidic Acid is an active metabolite of the antibiotic fusidic acid . It has been found to be effective against M. tuberculosis , with a minimum inhibitory concentration (MIC99) of 1.25 µM .

Combination Therapy

Combination therapy has been recognized as a considerable strategy that could improve the therapeutic influence of antibacterial agents . In one study, the antibacterial action of compounds of natural origin like fusidic acid and cinnamon essential oil were combined for synergistic effects .

Nanoemulsion Formulation

A distinctive nanoemulsion was developed using cinnamon oil loaded with Fusidic Acid . This nanoemulsion was integrated into a gel base to provide an optimal topical application .

Physical Examination of Formulation

The nanoemulsion formulation demonstrated a pH (6.32), viscosity (12,680 cP), and spreadability (56.7 mm) that are acceptable for topical application .

In Vitro Release Study

The in vitro release of the nanoemulsion formulation could be extended for 6 hours, providing 52.0% .

Stability Study

The formulation was stable under both test conditions (room temperature and refrigerator temperature) for up to 3 months of storage .

Mechanism of Action

Target of Action

3-Keto Fusidic Acid is an active metabolite of Fusidic Acid . The primary target of 3-Keto Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) in the ribosome .

Mode of Action

3-Keto Fusidic Acid interferes with bacterial protein synthesis by preventing the translocation of EF-G from the ribosome . This inhibition of protein synthesis leads to the bacteriostatic effect of the compound, preventing bacterial growth while the immune system clears the infection .

Biochemical Pathways

It is known that the compound disrupts protein synthesis, which is a crucial process for bacterial survival and replication . This disruption affects various downstream effects, including the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound is an active metabolite of fusidic acid . Fusidic Acid is often used topically in creams and eyedrops, but may also be given systemically as tablets or injections . The ADME properties of 3-Keto Fusidic Acid and their impact on bioavailability remain to be elucidated.

Result of Action

The primary result of the action of 3-Keto Fusidic Acid is the inhibition of bacterial growth. By interfering with protein synthesis, the compound prevents bacteria from replicating, allowing the immune system to clear the infection .

Action Environment

The action of 3-Keto Fusidic Acid can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability may be affected by storage conditions

properties

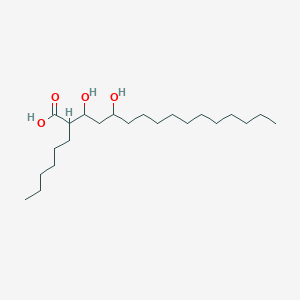

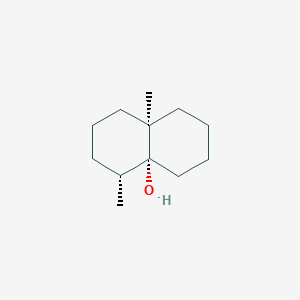

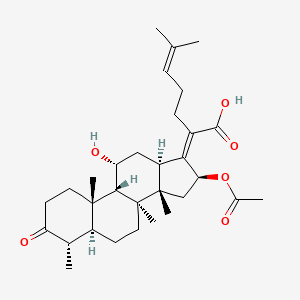

IUPAC Name |

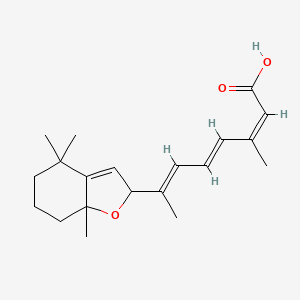

(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKASDKLVVYODQ-UKHRKFAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Keto Fusidic Acid | |

CAS RN |

4680-37-9 |

Source

|

| Record name | 3-Didehydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the relationship between 3-Keto Fusidic Acid and the "Epidermophyton factor" (EPF)?

A1: Research in the 1960s investigated the production of antibiotics by the fungus Epidermophyton floccosum. This research led to the identification of a substance termed "Epidermophyton factor" (EPF). Comparative chromatography and chemical analysis revealed that EPF shared similarities with known steroid antibiotics, particularly Fusidic Acid. [] While chemically similar to Fusidic Acid, EPF was determined to be less acidic and not identical to 3-Keto Fusidic Acid, Helvolic Acid, or Cephalosporin P1. [] This suggests that EPF may be a closely related compound but distinct from 3-Keto Fusidic Acid.

Q2: Does exposure to the pesticide Thiram affect 3-Keto Fusidic Acid levels in chickens?

A2: A recent study investigated the impact of Thiram, a pesticide, on the liver metabolism of chickens using metabolomics analysis. [] The study identified 62 downregulated metabolites in Thiram-exposed chickens, and 3-Keto Fusidic Acid was among them. [] While the study doesn't delve into the specific mechanisms behind this downregulation, it highlights a potential link between Thiram exposure and altered 3-Keto Fusidic Acid levels in chickens. This finding underscores the broader impact of pesticide exposure on animal metabolism and warrants further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)